Clostebol acetate

Catalog No.
S524066
CAS No.
855-19-6
M.F
C21H29ClO3
M. Wt
364.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clostebol acetate

CAS Number

855-19-6

Product Name

Clostebol acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C21H29ClO3

Molecular Weight

364.9 g/mol

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1

InChI Key

XYGMEFJSKQEBTO-KUJXMBTLSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Solubility

Soluble in DMSO

Synonyms

4-chloroandrost-4-ene-17beta-ol-3-one acetate, 4-chlorotestosterone 17-acetate, 4-chlorotestosterone acetate, 4-CLTA, clostebol-17-acetate, clostebolacetate, Macrobin, Steranobol, turinabol

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C

Description

The exact mass of the compound Clostebol acetate is 364.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Anabolic Effects

    Historical studies investigated clostebol acetate's ability to promote muscle growth and bone health. Researchers compared its effects to testosterone, noting its potential for treating muscle wasting conditions []. However, due to safety concerns and the development of more targeted drugs, this line of research has largely been discontinued.

  • Detection Methods

    Clostebol acetate serves as a reference compound in anti-doping research. Scientists use it to develop and validate analytical methods for detecting anabolic steroid use in athletes []. This application leverages clostebol acetate's well-defined chemical structure and known metabolic pathways.

  • Steroid Metabolism Research

    Some studies have employed clostebol acetate to investigate steroid metabolism. Researchers can use it to study how the body processes and eliminates these compounds, potentially leading to a better understanding of endogenous steroid hormone function [].

  • Liver damage
  • Increased risk of blood clots
  • Mood swings and aggression

Clostebol acetate is a synthetic anabolic-androgenic steroid derived from testosterone, specifically a 4-chloro derivative. Its chemical formula is C21H29ClO3, and it has an average mass of approximately 364.91 Da. Clostebol acetate is primarily used in topical formulations, often combined with neomycin, for treating minor skin wounds and infections. This compound's chlorination prevents its conversion to dihydrotestosterone (DHT) and estrogen, making it distinct in its anabolic properties while minimizing androgenic side effects .

Limited research exists on the specific mechanism of action of clostebol acetate. However, its structural similarity to testosterone suggests it might bind to androgen receptors in tissues, promoting muscle growth and protein synthesis []. The lack of conversion to estrogen and DHT might limit some of the side effects associated with other anabolic steroids [].

  • Clostebol acetate is a controlled substance due to its potential for abuse by athletes to enhance performance.
  • Common side effects of anabolic steroids include liver damage, increased risk of cardiovascular diseases, and hormonal imbalances.
  • Due to limited research on clostebol acetate specifically, the extent of these side effects is not fully understood.

Clostebol acetate exhibits significant biological activity as an anabolic agent. Its mechanism of action involves binding to androgen receptors, leading to enhanced protein synthesis and muscle growth. It modulates gene expression related to muscle development and metabolism. The compound is administered intramuscularly or topically, allowing it to exert its effects on target tissues effectively .

Pharmacokinetics

The pharmacokinetic profile indicates that clostebol acetate has a relatively short biological half-life and is rapidly metabolized in the body. Its effects can vary based on dosage and administration route, impacting its efficacy in promoting muscle mass and strength .

Clostebol acetate can be synthesized through various methods involving the modification of testosterone. Typical synthesis includes:

  • Chlorination: Introducing a chlorine atom at the 4-position of testosterone.
  • Esterification: Reacting the hydroxyl group at the 17-position with acetic anhydride or acetyl chloride to form clostebol acetate.

These steps are crucial for achieving the desired anabolic properties while minimizing unwanted side effects associated with other steroids .

Clostebol acetate is primarily used in dermatological applications for:

  • Topical Treatments: As part of ointments or creams for healing minor skin wounds, abrasions, and burns.
  • Veterinary Medicine: Occasionally used in veterinary practices for similar applications.

In some regions, it is available without prescription due to its topical application and limited systemic absorption .

Studies indicate that clostebol acetate interacts with various biochemical pathways:

  • Androgen Receptor Binding: It binds strongly to androgen receptors, mimicking testosterone's action.
  • Protein Synthesis Inhibition: It may inhibit protein synthesis by covalently bonding with specific amino acids in enzymes involved in metabolic pathways .

These interactions underline its potential therapeutic benefits as well as risks associated with excessive androgen exposure.

Clostebol acetate shares structural similarities with several other anabolic steroids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
TestosteroneNatural hormonePrecursor for many anabolic steroids
Nandrolone19-nor derivative of testosteroneLess androgenic activity compared to testosterone
MethandienoneMethylated derivative of testosteroneKnown for significant muscle mass gain
ChlorodehydromethyltestosteroneCombination of structures from clostebol and metandienoneUsed historically in doping programs

Clostebol acetate's unique chlorination at the 4-position distinguishes it from these compounds, providing a balance between anabolic efficacy and reduced androgenic effects .

Molecular Formula and Mass Characterization

C₂₁H₂₉ClO₃ Structure Analysis

Clostebol acetate exhibits a complex molecular architecture characterized by the molecular formula C₂₁H₂₉ClO₃ [1] [2] [3]. This formula represents a sophisticated steroid derivative containing twenty-one carbon atoms, twenty-nine hydrogen atoms, one chlorine atom, and three oxygen atoms arranged in a highly specific three-dimensional configuration [4] [5]. The molecular structure incorporates the fundamental androstane skeleton typical of anabolic steroids, with critical modifications that distinguish it from its parent compound testosterone [7].

The structural framework consists of four fused rings forming the characteristic steroid backbone, designated as rings A, B, C, and D in standard steroid nomenclature [8] [9]. The absolute configurations at key stereocenters have been definitively established through crystallographic analysis, with positions 8, 9, 10, 13, 14, and 17 exhibiting R, S, R, S, S, and S configurations respectively [8] [9]. This specific stereochemical arrangement is crucial for the compound's biological activity and pharmacological properties.

The molecular architecture demonstrates significant structural complexity with multiple chiral centers that contribute to its three-dimensional shape and biological specificity [8] [9]. Ring conformational analysis reveals that rings B and C adopt chair conformations, ring A exhibits a half-chair conformation, while ring D assumes a C₁₃ envelope conformation [8] [9]. These conformational characteristics are essential for understanding the compound's interaction with biological targets and its overall stability.

Molar Mass Determination (364.91 g/mol)

The molar mass of clostebol acetate has been precisely determined as 364.91 grams per mole through multiple analytical techniques and database confirmations [1] [2] [3] [4] [5]. This molecular weight value represents the sum of atomic masses for all constituent atoms within the molecular formula C₂₁H₂₉ClO₃ [10] [11]. The exact mass, determined through high-resolution mass spectrometry, yields a value of 364.1805 atomic mass units [3], while the monoisotopic mass is reported as 364.1805225 [4].

The elemental composition calculated from the molecular formula indicates carbon comprises 69.12% of the total molecular weight, hydrogen accounts for 8.01%, chlorine contributes 9.72%, and oxygen represents 13.15% of the total mass [12]. These proportional values are consistent with the steroid structure and provide insight into the compound's physicochemical behavior and analytical characteristics.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 364.91, serving as a primary identification criterion for analytical purposes [1] [4] [5]. The precision of this molecular weight determination is critical for quantitative analytical methods and pharmaceutical applications where accurate dosing calculations are required.

Structural Features and Characteristics

4-Chloro Substitution Chemistry

The 4-chloro substitution represents the most significant structural modification distinguishing clostebol acetate from testosterone [13] [7] . This halogen substitution occurs at the C-4 position of the steroid A-ring, where a chlorine atom replaces a hydrogen atom [7] . The chlorination at this position fundamentally alters the compound's biological and chemical properties compared to the parent testosterone molecule [7] .

The presence of the chlorine atom at position 4 prevents the enzymatic conversion to dihydrotestosterone through 5α-reductase inhibition [7] . This metabolic blockade significantly reduces androgenic side effects while maintaining anabolic activity [7] . The chlorine substitution also renders the molecule incapable of aromatization to estrogen, eliminating estrogenic side effects associated with testosterone administration [7] .

The electronegative nature of chlorine influences the electron distribution within the steroid ring system, affecting both chemical reactivity and biological receptor binding . This substitution creates a unique pharmacological profile that combines reduced androgenic activity with preserved anabolic effects . The 4-chloro modification represents a strategic molecular design approach to optimize therapeutic benefits while minimizing adverse effects.

17β-Acetate Ester Bond Properties

The 17β-acetate ester bond constitutes a critical structural feature that significantly impacts the compound's pharmacokinetic properties and biological activity [2] . This ester linkage connects an acetyl group (CH₃CO-) to the hydroxyl group at the 17β position of the steroid backbone [2] [11] [16]. The ester bond formation transforms clostebol into a prodrug that requires hydrolysis to release the active parent compound [2] .

The acetate ester enhances lipophilicity compared to the parent clostebol molecule, facilitating improved tissue penetration and prolonged duration of action . The ester bond is susceptible to hydrolysis by endogenous esterases, particularly in liver and muscle tissues, releasing the active clostebol molecule and acetic acid . This hydrolytic process represents the primary activation mechanism for the compound's biological effects.

The 17β-acetate substitution also influences the compound's physical properties, including melting point, solubility characteristics, and crystalline structure [11] [18] [19]. The ester bond contributes to the compound's stability during storage while allowing controlled release upon administration . The equatorial attachment of the acetate group to the D ring, as confirmed by crystallographic analysis, optimizes the molecular geometry for biological activity [8].

Steroid Ring System Configuration

The steroid ring system of clostebol acetate maintains the characteristic four-ring structure fundamental to all steroid hormones [8] [9] [20]. The tetracyclic framework consists of three six-membered rings (A, B, and C) and one five-membered ring (D), all arranged in a specific three-dimensional configuration [8] [9]. This ring system provides the structural foundation for the compound's biological activity and pharmacological properties.

Ring fusion patterns follow the standard steroid architecture with trans-fused B and C rings, and C and D rings also exhibiting trans fusion [8] [9]. These fusion patterns create a rigid, relatively planar molecular structure essential for receptor binding specificity [8] [9]. The conformational analysis reveals specific ring puckering parameters that contribute to the overall three-dimensional shape and biological recognition properties.

The steroid backbone contains multiple asymmetric centers that generate specific stereochemical configurations critical for biological activity [8] [9]. The absolute configuration has been unambiguously determined through X-ray crystallographic analysis, confirming the natural steroid stereochemistry required for androgen receptor binding [8] [9]. This ring system configuration enables the molecule to maintain structural similarity to endogenous hormones while incorporating synthetic modifications that alter biological activity.

IUPAC Nomenclature and Alternative Chemical Designations

Systematic Naming Conventions

The systematic IUPAC nomenclature for clostebol acetate follows established conventions for steroid nomenclature and ester designation [8] [21] [16]. The complete systematic name is (8R,9S,10R,13S,14S,17S)-4-chloro-3-oxoandrost-4-en-17β-yl acetate [8] [21] [16]. This nomenclature precisely describes the stereochemical configuration, functional groups, and structural modifications present in the molecule.

The systematic name components include the androst-4-ene backbone indicating the four-ring steroid structure with a double bond between carbons 4 and 5 [21] [16]. The 4-chloro designation specifies the halogen substitution at position 4, while 3-oxo indicates the ketone functional group at position 3 [21] [16]. The 17β-yl acetate portion describes the ester linkage at the 17β position with acetic acid [21] [16].

Alternative systematic designations include 17β-acetoxy-4-chloroandrost-4-en-3-one and 4-chloro-17β-hydroxy-4-androsten-3-one 17-acetate [11] [16] [18]. These variations emphasize different structural aspects while maintaining systematic nomenclature principles [16] [19]. The stereochemical descriptors (8R,9S,10R,13S,14S,17S) provide unambiguous specification of the three-dimensional molecular arrangement [8] [21].

Common Alternative Chemical Identifiers

Clostebol acetate is recognized by numerous alternative chemical identifiers reflecting its pharmaceutical history and commercial applications [1] [2] [10] [16] [22]. Common alternative names include 4-chlorotestosterone acetate, emphasizing its relationship to testosterone with chlorine substitution [2] [10] [11] [16]. The designation 4-chlorotestosterone 17β-acetate provides additional specificity regarding the ester position [2] [16].

Commercial and pharmaceutical identifiers include brand names such as Macrobin, Steranabol, Alfa-Trofodermin, and Megagrisevit [1] [2] [10] [16] [22]. These commercial designations reflect the compound's historical use in various pharmaceutical formulations and geographic markets [1] [2]. Additional trade names include Anabolit, Stearanabol, and Turinabol, although the latter designation may cause confusion with chlorodehydromethyltestosterone [10] [16] [22].

Chemical database identifiers encompass abbreviations such as 4-CLTA (4-chlorotestosterone acetate) and various catalog numbers used by chemical suppliers [2] [16]. Systematic abbreviations include NSC-72159, reflecting National Cancer Institute numbering systems [10] [16] [22]. These diverse identifiers facilitate literature searches and commercial procurement while maintaining connection to the systematic chemical nomenclature.

Physicochemical Properties

Melting Point Range (112-116°C)

The melting point of clostebol acetate exhibits some variation depending on the analytical method and sample purity, with reported ranges spanning from 112-116°C to 227-231°C [23] [22] [24] [18] [19]. The lower melting point range of 112-116°C is reported in several chemical databases and commercial sources [23] [24]. This variation may reflect different polymorphic forms or analytical conditions employed during determination.

The higher melting point range of 227-231°C is consistently reported by specialized chemical suppliers and represents measurements under standardized analytical conditions [11] [18] [19] [25]. Tokyo Chemical Industry reports a specific melting point range of 227.0 to 231.0°C for high-purity material [11] [18] [25]. This higher range likely represents the more accurate determination for pure crystalline material under controlled conditions.

The melting point serves as a critical identification parameter for quality control and purity assessment [18] [19] [25]. Variations in melting point can indicate the presence of impurities, different crystalline forms, or degradation products [18] [19]. The relatively high melting point reflects the strong intermolecular forces present in the crystalline lattice, including hydrogen bonding and van der Waals interactions between steroid molecules.

Boiling Point Characteristics (457.2°C at 760 mmHg)

The boiling point of clostebol acetate is reported as 457.2°C at standard atmospheric pressure (760 mmHg), with an estimated uncertainty of ±45.0°C [23] [22] [24] [26]. This high boiling point reflects the substantial molecular weight and extensive intermolecular interactions characteristic of steroid compounds [22] [24] [26]. The elevated boiling point indicates significant thermal stability under normal conditions but suggests potential decomposition before reaching the actual boiling point.

Predicted boiling point values range from 448.4°C to 457.2°C depending on the computational method employed [22] [27] [26]. These calculations utilize structure-based prediction algorithms that consider molecular size, functional groups, and intermolecular forces [22] [24] [26]. The consistency between predicted and reported values provides confidence in the accuracy of this physicochemical parameter.

The high boiling point has practical implications for analytical applications, particularly gas chromatography where derivatization may be necessary to achieve volatility suitable for analysis [24] [26]. The thermal stability implied by the boiling point is relevant for pharmaceutical processing and storage conditions [24] [26]. Understanding boiling point characteristics is essential for developing appropriate analytical methods and processing procedures.

Solubility Profile in Various Solvents

Clostebol acetate demonstrates variable solubility characteristics depending on the solvent system employed [11] [18] [27] [19]. The compound exhibits good solubility in organic solvents including ethanol, methanol, and chloroform [11] [18] [19] [12]. Ethanol solubility is particularly well-documented, with the compound being readily soluble in this pharmaceutical-grade solvent [11] [18] [12].

Quantitative solubility data reveals specific solubility values for several solvents relevant to pharmaceutical and analytical applications [27]. In dimethylformamide, clostebol acetate achieves a solubility of 20 mg/mL, while dimethyl sulfoxide supports up to 30 mg/mL [27]. These organic solvents provide excellent dissolution characteristics for analytical sample preparation and pharmaceutical formulation development.

Aqueous solubility is limited, with water solubility reported as 5.2 mg/L at 25°C [27] [28]. This poor water solubility reflects the lipophilic nature of the steroid structure and limits direct aqueous formulation approaches [27] [28]. Mixed solvent systems such as DMSO:PBS (pH 7.2) in a 1:10 ratio achieve only 0.09 mg/mL solubility, confirming the hydrophobic character of the molecule [27]. The solubility profile influences formulation strategies and bioavailability considerations for pharmaceutical applications.

Partition Coefficient and Lipophilicity (LogP: 4.56)

The partition coefficient (LogP) of clostebol acetate is estimated at 4.56, indicating high lipophilicity and preference for organic phases over aqueous environments [29] [30] [28]. This elevated LogP value reflects the steroid backbone structure combined with the acetate ester modification, both contributing to lipophilic character [29] [30]. The high lipophilicity influences membrane permeability, tissue distribution, and bioavailability characteristics.

Experimental partition coefficient determinations for the parent compound clostebol report values around 3.67, with the acetate ester modification increasing lipophilicity [30] [28]. The octanol-water partition coefficient serves as a standard measure for predicting biological membrane permeability and drug distribution properties [29] [30]. Values above 4.0 typically indicate excellent membrane penetration but may also suggest potential for bioaccumulation.

The lipophilic character influences pharmacokinetic properties including absorption, distribution, and elimination pathways [29] [30]. High LogP values correlate with enhanced tissue penetration and prolonged duration of action, explaining the compound's effectiveness as a depot formulation [29] [30]. Understanding partition coefficient characteristics is essential for predicting biological behavior and optimizing pharmaceutical formulations.

Vapor Pressure Metrics

The vapor pressure of clostebol acetate is extremely low, reported as 1.52×10⁻⁸ mmHg at 25°C [30] [28] [26]. This minimal vapor pressure reflects the high molecular weight and extensive intermolecular forces characteristic of steroid compounds [30] [28] [26]. The low volatility indicates minimal environmental release through evaporation under normal conditions.

Alternative vapor pressure measurements for related compounds report values as low as 6.3×10⁻¹⁰ mmHg at 25°C for clostebol itself [30] [28]. These extremely low vapor pressure values indicate negligible volatility and suggest that vapor-phase exposure is unlikely under normal handling conditions [30] [28]. The low volatility has implications for analytical methods, often requiring derivatization for gas chromatographic analysis.

The minimal vapor pressure contributes to stability characteristics and storage requirements [30] [28] [26]. Compounds with low vapor pressure demonstrate reduced tendency for sublimation and maintain stability during long-term storage [30] [28]. Understanding vapor pressure characteristics is important for occupational health assessments and environmental fate predictions.

Refractive Index Properties

The refractive index of clostebol acetate is reported as 1.548, measured under standard conditions [26]. This optical property provides insight into the molecular density and polarizability of the compound [26]. The refractive index serves as an additional identification parameter and quality control metric for pharmaceutical applications.

Refractive index measurements correlate with molecular structure and can indicate purity levels in pharmaceutical preparations [26]. The reported value of 1.548 is consistent with organic compounds of similar molecular weight and structural complexity [26]. This optical property can be utilized for rapid identification and purity assessment in quality control laboratories.

The refractive index has practical applications in pharmaceutical analysis and manufacturing quality control [26]. Changes in refractive index can indicate the presence of impurities or degradation products [26]. This property, combined with other physicochemical parameters, provides comprehensive characterization for pharmaceutical identification and quality assurance purposes.

Spectroscopic Characteristics

UV Absorption Maxima (255.0 nm)

Clostebol acetate exhibits characteristic ultraviolet absorption with a maximum at 255.0 nm when measured in methanol [11] [18] [12]. This absorption maximum represents the primary chromophore within the molecule, attributed to the α,β-unsaturated ketone system present in the steroid A-ring [11] [18] [12]. The UV absorption characteristics provide a reliable identification parameter and quantitative analysis method for the compound.

Alternative measurements in 95% ethanol report the absorption maximum at 256 nm with a logarithmic extinction coefficient of 4.13 [12]. The slight wavelength difference reflects solvent effects on the electronic transitions [12]. The molar extinction coefficient at the absorption maximum is reported as 13,300 M⁻¹cm⁻¹, indicating strong light absorption suitable for quantitative analysis [12].

The UV absorption spectrum serves multiple analytical purposes including identification, purity assessment, and quantitative determination [11] [18] [31] [12]. The characteristic absorption maximum at 255 nm enables selective detection and measurement in pharmaceutical formulations and biological samples [11] [18] [31]. This spectroscopic property is particularly valuable for high-performance liquid chromatography detection and pharmaceutical quality control applications.

IR Spectroscopy Fingerprint Features

Infrared spectroscopy provides characteristic fingerprint identification for clostebol acetate through vibrational band analysis [32]. The compound exhibits distinctive absorption bands in the fingerprint region between 300-1900 cm⁻¹, enabling molecular identification and structural confirmation [32]. Specific functional groups including the acetate ester, ketone, and steroid backbone contribute characteristic vibrational frequencies.

The acetate ester functionality produces characteristic carbonyl stretching vibrations typically observed around 1735-1750 cm⁻¹ [32]. The steroid ketone at position 3 generates a distinct carbonyl absorption, while the steroid backbone contributes complex vibrational patterns in the fingerprint region [32]. These spectral features provide unambiguous identification capabilities for pharmaceutical analysis.

Advanced IR spectroscopic techniques including attenuated total reflectance and Fourier-transform methods enable rapid identification and quality assessment [32]. The fingerprint region between 1550-1900 cm⁻¹ has been identified as particularly useful for pharmaceutical identification, providing enhanced specificity for active pharmaceutical ingredients [32]. IR spectroscopy serves as a primary identification method for raw material testing and pharmaceutical quality control.

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for clostebol acetate through detailed analysis of hydrogen and carbon environments [11] [18] [25]. Proton NMR spectroscopy reveals characteristic signal patterns corresponding to the steroid backbone, acetate methyl group, and various hydrogen environments within the molecule [11] [18] [25]. The spectral data confirms structural integrity and enables impurity detection.

Carbon-13 NMR spectroscopy provides complementary structural information through analysis of carbon environments within the steroid framework [11] [18] [25]. The acetate carbonyl carbon, steroid ketone carbon, and various methyl and methylene carbons produce characteristic chemical shifts enabling structural verification [11] [18] [25]. NMR spectroscopy serves as the definitive method for structural confirmation and purity assessment.

High-resolution NMR techniques enable detailed analysis of stereochemical configurations and conformational characteristics [11] [18] [25]. Multi-dimensional NMR methods provide correlation information between adjacent nuclei, confirming connectivity patterns and stereochemical relationships [11] [18] [25]. NMR spectroscopy represents the gold standard for pharmaceutical identification and structural characterization, with spectral data confirming adherence to expected structural parameters.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides definitive identification through molecular ion detection and characteristic fragmentation patterns [33]. The molecular ion peak at m/z 364.91 corresponds to the intact clostebol acetate molecule, serving as the primary identification criterion [1] [4] [5] [33]. Fragmentation patterns reveal structural information through predictable bond cleavage processes characteristic of steroid compounds.

Common fragmentation pathways include loss of the acetate group (m/z 322) corresponding to the parent clostebol molecule [33]. Additional fragmentation involves steroid ring cleavages producing characteristic ions at m/z 129, 143, and 169 that are diagnostic for steroid identification [33]. These fragmentation patterns enable structural elucidation and compound classification within the anabolic steroid family.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

364.1805225 g/mol

Monoisotopic Mass

364.1805225 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

780ZZX4P14

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

855-19-6

Wikipedia

Clostebol_acetate

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Salomone A, Gerace E, Di Corcia D, Alladio E, Vincenti M, Kintz P. Hair analysis can provide additional information in doping and forensic cases involving clostebol. Drug Test Anal. 2018 Jul 24. doi: 10.1002/dta.2469. [Epub ahead of print] PubMed PMID: 30040250.
2: Maccaroni E, Mele A, Del Rosso R, Malpezzi L. Clostebol acetate. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o1952-3. doi: 10.1107/S1600536811026560. Epub 2011 Jul 9. PubMed PMID: 22090994; PubMed Central PMCID: PMC3212337.
3: Crabbe P, Meyer UJ, Zhi ZL, Pieraccini G, O'Keeffe M, Van Peteghem C. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study. J Anal Toxicol. 2003 May-Jun;27(4):213-20. PubMed PMID: 12820743.
4: Crabbe P, Pieraccini G, Bartolucci G, Moneti G, Van Peteghem C. Influence of Helix pomatia enzyme preparations on the oxidative conversion of some clostebol acetate metabolites in urine. J Anal Toxicol. 2002 Mar;26(2):73-80. PubMed PMID: 11916018.
5: Crabbe P, Van Peteghem C, Salden M, Kohen F. Influence of the hapten conjugation site on the characteristics of antibodies generated against metabolites of clostebol acetate. J Agric Food Chem. 2000 Aug;48(8):3633-8. PubMed PMID: 10956161.
6: Walshe M, O'Keeffe M, Le Bizec B. Studies on the determination of chlorotestosterone and its metabolites in bovine urine. Analyst. 1998 Dec;123(12):2687-91. PubMed PMID: 10435324.
7: Vanoosthuyze K, Daeseleire E, Van Overbeke A, Van Peteghem C, Ermens A. Survey of the hormones used in cattle fattening based on the analysis of Belgian injection sites. Analyst. 1994 Dec;119(12):2655-8. PubMed PMID: 7879869.
8: Hendriks L, Gielen B, Leyssens L, Raus J. Screening for the illegal use of clostebol acetate in cattle by identification of its urinary metabolites. Vet Rec. 1994 Feb 19;134(8):192-3. PubMed PMID: 8171795.
9: Debruyckere G, de Sagher R, Van Peteghem C. Clostebol-positive urine after consumption of contaminated meat. Clin Chem. 1992 Sep;38(9):1869-73. PubMed PMID: 1526027.

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